Ancriviroc

Descripción

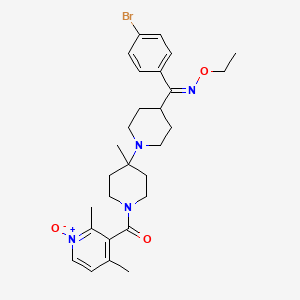

CCR5 receptor antagonist

Structure

3D Structure

Propiedades

Número CAS |

370893-06-4 |

|---|---|

Fórmula molecular |

C28H37BrN4O3 |

Peso molecular |

557.5 g/mol |

Nombre IUPAC |

[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |

InChI |

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+ |

Clave InChI |

ZGDKVKUWTCGYOA-URGPHPNLSA-N |

SMILES isomérico |

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br |

SMILES canónico |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |

Origen del producto |

United States |

Foundational & Exploratory

Ancriviroc: A Deep Dive into the Mechanism of Action

An in-depth guide to the mechanism of action of Ancriviroc, a CCR5 antagonist for HIV-1 therapy.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as SCH 351125 or SCH-C) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It belongs to a class of antiretroviral drugs known as entry inhibitors, which block the Human Immunodeficiency Virus type 1 (HIV-1) from entering and infecting host immune cells. The most prevalent strains of HIV-1, particularly those responsible for initial transmission, are R5-tropic, meaning they require the CCR5 receptor, in addition to the primary CD4 receptor, to gain entry into target cells like T-lymphocytes and macrophages. By targeting this host cell protein, this compound presents a distinct mechanism compared to traditional antiretrovirals that target viral enzymes. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Allosteric Inhibition of HIV-1 Entry

The primary mechanism of this compound is the allosteric, non-competitive antagonism of the CCR5 receptor. This prevents the virus from completing the multi-step entry process.

The HIV-1 Entry Cascade (R5-Tropic):

-

Attachment: The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the surface of a host T-cell.

-

Conformational Change: This initial binding induces a significant conformational change in gp120, exposing a binding site for a co-receptor.

-

Co-receptor Binding: The reconfigured gp120 then engages with the CCR5 co-receptor. This interaction is critical for R5-tropic viruses.

-

Fusion: The gp120-CCR5 binding triggers another conformational change, this time in the viral transmembrane glycoprotein, gp41. This change exposes a fusion peptide which inserts into the host cell membrane, bringing the viral and cellular membranes together and allowing the viral core to enter the cytoplasm.[2]

This compound's Point of Intervention: this compound does not compete with gp120 for the same binding site on CCR5. Instead, it binds to a deep, hydrophobic pocket within the transmembrane helices (specifically, a cavity formed by helices 1, 2, 3, and 7) of the CCR5 receptor.[3][4] This allosteric binding locks the receptor in a conformation that is not recognized by the CD4-bound gp120 complex.[5][6] By preventing the gp120-CCR5 interaction, this compound effectively halts the entry cascade before viral fusion can occur.[3]

Quantitative Analysis of Antiviral Activity

The potency of this compound (SCH-C) has been quantified through various in vitro assays, primarily focusing on its ability to inhibit viral replication in peripheral blood mononuclear cells (PBMCs) and to block gp120 binding.

Table 1: In Vitro Inhibitory Activity of this compound (SCH-C) and Related Compounds

| Compound | Assay Type | Target/Virus | Potency (IC₅₀ / EC₅₀) | Reference |

| This compound (SCH-C) | HIV-1 Replication (PBMC) | R5 Clinical Isolate | 2 - 23 nM | [7] |

| This compound (SCH-C) | HIV-1 Replication (PBMC) | HIV-1JR-FL | 6.1 nM | [3] |

| This compound (SCH-C) | Single-Cycle Entry | HIV-1JR-FL Env | 13.4 nM | [3] |

| This compound (SCH-C) | gp120-CCR5 Binding | gp120JR-FL | 19.3 nM | [3] |

| Vicriviroc (SCH-D) | HIV-1 Replication (PBMC) | Panel of 30 R5 Isolates | 0.04 - 2.3 nM (Geo. Mean) | [8] |

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of a drug's potency. Vicriviroc (SCH-D) is a second-generation successor to this compound and was found to be 2- to 40-fold more potent than this compound (SCH-C) in direct comparative assays.[8]

Experimental Protocols

The characterization of this compound's mechanism relies on several key experimental methodologies.

Radioligand Competition Binding Assay

This assay quantifies the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ³H-maraviroc) for binding to the CCR5 receptor.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the CCR5 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line engineered to express high levels of human CCR5. The total protein concentration is quantified (e.g., via BCA assay).[9]

-

Assay Setup: In a 96-well plate, a constant concentration of CCR5-expressing cell membranes and a fixed concentration of a high-affinity CCR5 radioligand are incubated with serial dilutions of this compound.[10]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[9]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

-

HIV-1 Replication Assay in PBMCs

This assay measures the ability of a drug to inhibit HIV-1 replication in its primary target cells.

-

Objective: To determine the antiviral potency (EC₅₀) of this compound against various HIV-1 isolates.

-

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-negative donors. The T-cells within the PBMC population are stimulated with phytohemagglutinin (PHA) and cultured in the presence of Interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.[11][12]

-

Assay Setup: Stimulated PBMCs are plated in a 96-well plate. Serial dilutions of this compound are added to the wells.

-

Infection: A standardized amount of an R5-tropic HIV-1 laboratory strain or clinical isolate is added to each well.[13]

-

Incubation: The cultures are incubated for several days (typically 7-8 days) to allow for multiple rounds of viral replication.[14]

-

Quantification: Viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12][13]

-

Data Analysis: The concentration of this compound that results in a 50% reduction in p24 antigen levels compared to the no-drug control is calculated as the EC₅₀.

-

Phenotypic Co-receptor Tropism Assay (e.g., Trofile® Assay)

This assay is crucial for clinical application, as it determines whether a patient's viral population uses CCR5, making them eligible for treatment with a CCR5 antagonist.[15]

-

Objective: To determine the co-receptor usage (tropism) of a patient's HIV-1 population.

-

Methodology:

-

Sample Collection: A blood sample is collected from the HIV-1 infected patient. The assay requires a plasma viral load of at least 1,000 copies/mL.[16]

-

RNA Extraction & Amplification: Viral RNA is extracted from the plasma. The env gene, which codes for the gp120 and gp41 proteins, is amplified using reverse transcription PCR (RT-PCR).

-

Pseudovirus Creation: The amplified patient-derived env genes are inserted into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase). This creates a library of "pseudoviruses" that have the patient's envelope proteins but can only undergo a single round of infection.[15]

-

Infection of Target Cells: The pseudoviruses are used to infect two different engineered cell lines: one that expresses CD4 and CCR5, and another that expresses CD4 and CXCR4.

-

Reporter Gene Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., light emission from luciferase) is measured.

-

Tropism Determination:

-

Mechanisms of Resistance

While this compound targets a host protein, which is less prone to mutation than viral enzymes, HIV-1 can still develop resistance. The primary mechanisms do not involve mutation of the CCR5 receptor itself, but rather adaptations by the viral envelope.[18]

-

Utilization of the Inhibitor-Bound Receptor: The most common mechanism for resistance to small-molecule allosteric inhibitors involves mutations in the V3 loop of gp120. These changes allow the viral envelope to recognize and use the this compound-bound conformation of CCR5 for entry, albeit often with reduced efficiency.[19] This results in a plateau of incomplete viral inhibition at high drug concentrations rather than a complete blockage.

-

Tropism Switch: Less commonly, the virus may evolve to use the CXCR4 co-receptor instead of CCR5. This renders the entire class of CCR5 antagonists ineffective.[18][20] This is why tropism testing is essential before initiating therapy.[15]

Conclusion

This compound embodies a sophisticated antiviral strategy, targeting a host-cell factor to prevent the initial and essential step of HIV-1 entry. Its mechanism as an allosteric, non-competitive antagonist of the CCR5 receptor is well-characterized. By binding within the transmembrane domain, it induces a conformational change that prevents gp120 engagement, effectively blocking R5-tropic viral entry. Quantitative assays demonstrate its potent, nanomolar-level activity. Understanding the detailed experimental protocols used to characterize this compound and the potential viral resistance pathways is critical for the ongoing development and strategic deployment of CCR5 antagonists in the fight against HIV-1.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hiv.lanl.gov [hiv.lanl.gov]

- 12. researchgate.net [researchgate.net]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]

- 15. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]

- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 17. bcbsm.com [bcbsm.com]

- 18. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HIV-1 Entry, Inhibitors, and Resistance [ouci.dntb.gov.ua]

Ancriviroc: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancriviroc (formerly known as SCH 351125 or SCH-C) is a potent and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Identified through high-throughput screening, this compound emerged as a promising candidate for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection by inhibiting viral entry into host cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development in the field of HIV therapeutics.

Discovery

The discovery of this compound was the result of a targeted effort by Schering-Plough to identify small molecule inhibitors of HIV-1 entry. The process began with a high-throughput screening of their extensive compound library to identify molecules that could block the interaction between the HIV-1 surface glycoprotein gp120 and the CCR5 co-receptor, a critical step for the entry of R5-tropic HIV-1 strains into host immune cells.

This screening campaign led to the identification of an initial lead compound, an oximino-piperidino-piperidine derivative, which demonstrated modest CCR5 antagonistic activity.[1] A subsequent structure-activity relationship (SAR) study was initiated to optimize the potency, selectivity, and pharmacokinetic profile of this lead series. This medicinal chemistry effort focused on modifications of the phenyl, oxime, and amide moieties of the molecule. These efforts culminated in the synthesis of this compound, which exhibited significantly improved antiviral potency and favorable oral bioavailability.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered on the construction of the core oximino-piperidino-piperidine scaffold. The following is a generalized synthetic scheme based on the structure-activity relationship studies published for this class of compounds.

Key Synthetic Steps:

-

Formation of the Bipiperidine Core: The synthesis commences with the construction of the 4-methyl-1,4'-bipiperidine core. This is typically achieved through established methods of heterocyclic chemistry, potentially involving multi-step sequences to introduce the desired substitution pattern.

-

Introduction of the Oxime Moiety: An oxime functionality is introduced onto one of the piperidine rings. This is followed by etherification of the oxime with an appropriate alkylating agent to yield the ethoxyimino group.

-

Coupling of the Phenyl Group: A 4-bromophenyl group is attached to the carbon of the C=N bond of the oxime. This is a critical step for the molecule's interaction with the CCR5 receptor.

-

Amide Bond Formation: The final step involves the acylation of the second piperidine nitrogen with 2,4-dimethylnicotinic acid N-oxide. This amide bond formation completes the synthesis of this compound.

Specific reagents, reaction conditions, and purification methods are proprietary and not fully detailed in the public literature. The above description represents a plausible synthetic strategy based on related chemical literature.

Mechanism of Action

This compound is a non-competitive antagonist of the CCR5 receptor.[2] It functions as an entry inhibitor, preventing the fusion of the HIV-1 viral envelope with the host cell membrane.

CCR5-Mediated HIV-1 Entry Signaling Pathway

The entry of R5-tropic HIV-1 into a target cell, such as a T-lymphocyte or macrophage, is a multi-step process:

-

Binding to CD4: The viral envelope glycoprotein gp120 initially binds to the primary cellular receptor, CD4.

-

Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

-

Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.

-

gp41-Mediated Fusion: The interaction with CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes. This allows the viral capsid to enter the cytoplasm of the host cell.

This compound allosterically binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor that prevents its recognition and binding by the HIV-1 gp120 protein, thereby blocking the fusion process and subsequent viral entry.

References

Early Preclinical Studies on Ancriviroc's Antiviral Activity: A Technical Guide

Ancriviroc (formerly known as SCH-C or SCH-351125) is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] Developed by Schering-Plough, this orally bioavailable compound showed promising and potent anti-HIV-1 activity in early preclinical evaluations.[3][4] This technical guide provides an in-depth overview of the core preclinical studies that characterized the antiviral profile of this compound, with a focus on its mechanism of action, quantitative antiviral efficacy, and the experimental protocols employed in its initial assessment.

Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] HIV-1 entry into CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection, this co-receptor is CCR5. The interaction between gp120 and CCR5 facilitates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands.[5] This binding event induces a conformational change in the extracellular loops of CCR5, thereby preventing their recognition and binding by the HIV-1 gp120-CD4 complex. This blockade of the gp120-CCR5 interaction effectively inhibits viral entry and subsequent replication.[5]

Quantitative Antiviral Activity

This compound demonstrated potent and broad-spectrum activity against various R5-tropic HIV-1 isolates in a range of in vitro assays. The following tables summarize the key quantitative data from early preclinical studies.

Table 1: CCR5 Receptor Binding Affinity and Functional Antagonism of this compound

| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) | Reference |

| Receptor Binding | CHO cells expressing human CCR5 | [125I]RANTES | Ki | 2.9 | [1] |

| GTPγS Binding | B550 cells (murine pro-B cells expressing human CCR5) | MIP-1β | IC50 | ~16 | [1] |

| Chemotaxis | B550 cells | MIP-1β | IC50 | < 1 | [1] |

Table 2: In Vitro Anti-HIV-1 Activity of this compound (SCH-C)

| HIV-1 Isolate(s) | Cell Type | Assay Type | Parameter | Value (nM) | Reference |

| Primary R5-tropic isolates | Peripheral Blood Mononuclear Cells (PBMCs) | Antiviral Assay | IC50 | 0.4 - 9 | [1][6] |

| R5-tropic clinical isolates | PBMCs | Antiviral Assay | IC50 | 1.0 - 30.9 | [4][7] |

| HIV-1JR-FL | PBMCs | Antiviral Assay | IC50 | 6.1 | [5] |

| HIV-1JR-FL | U87-CD4 cells | Single-cycle Entry Assay | IC50 | 13.4 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments used to evaluate this compound's antiviral activity.

CCR5 Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled natural ligand for binding to the CCR5 receptor.

Protocol:

-

Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 are prepared.

-

Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed concentration of [125I]-labeled RANTES (a natural CCR5 ligand) and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]RANTES is determined and used to calculate the inhibitory constant (Ki).

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

Protocol:

-

PBMC Isolation and Stimulation: PBMCs are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to promote T-cell activation and proliferation, making them susceptible to HIV-1 infection.

-

Infection and Treatment: The stimulated PBMCs are infected with a standardized amount of an R5-tropic HIV-1 isolate. Simultaneously, serial dilutions of this compound are added to the cell cultures.

-

Incubation: The infected and treated cells are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Endpoint Measurement: After the incubation period, the cell culture supernatant is harvested. The level of HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 antigen concentrations are plotted against the corresponding this compound concentrations. The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%, is calculated from the dose-response curve.

Calcium Flux Assay

This functional assay determines whether a compound acts as an agonist or an antagonist of the CCR5 receptor by measuring intracellular calcium mobilization upon chemokine stimulation.

Protocol:

-

Cell Preparation: U-87 astroglioma cells stably co-expressing CD4 and CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: The cells are placed in a fluorometer, and varying concentrations of this compound are added. The fluorescence is monitored to detect any agonist activity (i.e., an increase in intracellular calcium).

-

Chemokine Stimulation: After a short incubation with this compound, a CCR5 agonist like RANTES is added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the ratio of fluorescence intensities at two different excitation wavelengths.

-

Data Analysis: The ability of this compound to inhibit the RANTES-induced calcium flux is quantified, and the IC50 value for this inhibition is determined.

Conclusion

The early preclinical studies of this compound (SCH-C) robustly established its profile as a potent and specific CCR5 antagonist with significant in vitro activity against R5-tropic HIV-1. The data generated from receptor binding assays, functional antagonism assays, and antiviral assays in primary human cells provided a strong foundation for its initial clinical development. Although its development was ultimately halted, the preclinical evaluation of this compound contributed valuable insights into the therapeutic potential of CCR5 antagonism as a strategy for combating HIV-1 infection. The detailed experimental protocols and quantitative data from these foundational studies remain a valuable reference for researchers in the field of antiviral drug discovery and development.

References

- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-human immunodeficiency virus interactions of SCH-C (SCH 351125), a CCR5 antagonist, with other antiretroviral agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ancriviroc's Binding Affinity to the CCR5 Co-Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancriviroc, also known as SCH-C, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[3] This technical guide provides an in-depth overview of the binding affinity of this compound to the CCR5 co-receptor, including quantitative binding data, detailed experimental protocols for assessing this interaction, and the downstream effects on cellular signaling pathways.

Quantitative Binding Affinity of this compound to CCR5

The binding affinity of this compound for the CCR5 co-receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available for this compound (SCH-C).

| Parameter | Value | Assay Conditions | Source |

| Ki | 2.6 nM | Competitive binding assay with [3H]SCH-C on CCR5-expressing cell membranes. | [1] |

| IC50 | 0.4 - 9 nM | Antiviral activity against various R5-tropic HIV-1 isolates. | [4] |

| IC50 | < 1 nM | Inhibition of MIP-1α induced chemotaxis in Ba/F3-CCR5 cells. | [1] |

| IC50 | 10 ± 1.2 nM | Inhibition of RANTES-induced GTPγS binding. | [1] |

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to CCR5 is typically determined using radioligand competition binding assays. Below is a detailed methodology adapted from studies on CCR5 antagonists.[1][5]

Radioligand Competition Binding Assay

This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

-

CCR5-expressing cells or cell membranes: e.g., HEK293 cells transiently or stably expressing human CCR5.

-

Radioligand: [3H]SCH-C (a tritiated form of this compound).

-

Unlabeled this compound (SCH-C): For competition.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize CCR5-expressing cells in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and centrifuge again to wash.

-

Resuspend the final pellet in a binding buffer containing a cryoprotectant for storage at -80°C.[5]

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[5]

-

-

Competition Assay:

-

In a 96-well plate, add the following to each well:

-

CCR5 cell membranes.

-

A fixed concentration of [3H]SCH-C (e.g., at a concentration close to its Kd value).

-

Varying concentrations of unlabeled this compound.

-

-

Incubate the plate at room temperature for an extended period (e.g., ~24 hours) to reach equilibrium.[1]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]SCH-C against the logarithm of the unlabeled this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Experimental Workflow

Impact on CCR5 Signaling Pathways

This compound acts as an antagonist, meaning it binds to the CCR5 receptor and prevents its activation by its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] This blockade of chemokine signaling has been confirmed through several functional assays.

Inhibition of Chemotaxis

This compound potently inhibits the migration of CCR5-expressing cells towards a chemokine gradient. In a chemotaxis assay, this compound demonstrated an IC50 value below 1 nM in inhibiting the chemotactic response to MIP-1α.[1]

Blockade of Calcium Mobilization

Binding of chemokines to CCR5 typically induces a transient increase in intracellular calcium concentration. This compound effectively blocks this calcium flux, confirming its antagonist properties.

Inhibition of GTPγS Binding

CCR5 is a G protein-coupled receptor (GPCR). Its activation leads to the exchange of GDP for GTP on the associated G protein α subunit. This compound inhibits this process, as demonstrated in GTPγS binding assays where it potently inhibited RANTES-induced signaling with an IC50 of 10 ± 1.2 nM.[1]

Visualization of CCR5 Signaling Pathway Inhibition

Conclusion

This compound is a potent CCR5 antagonist with a high binding affinity, as demonstrated by its low nanomolar Ki and IC50 values. Its mechanism of action involves the direct binding to the CCR5 co-receptor, leading to the effective blockade of chemokine-induced signaling and, most importantly, the prevention of R5-tropic HIV-1 entry into host cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CCR5 antagonists in the context of drug discovery and development.

References

- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

The Role of Ancriviroc in Blocking HIV-1 Entry: A Technical Guide

Ancriviroc (SCH-C) , a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), emerged as a potent inhibitor of HIV-1 entry. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical data, experimental methodologies, and a comparative analysis with other CCR5 antagonists. This compound's development was discontinued due to observations of QTc interval prolongation in early clinical studies. Nevertheless, its profile offers valuable insights for researchers and drug development professionals in the field of HIV therapeutics.

Mechanism of Action: Blocking the Gateway for HIV-1

This compound functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[1] HIV-1, specifically the R5-tropic strains, utilizes CCR5 in concert with the primary CD4 receptor to gain entry into host T-cells. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor, triggering a conformational change that exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5. This interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

This compound obstructs this critical step by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex. Consequently, the virus is unable to attach to the coreceptor, and membrane fusion is inhibited, effectively blocking viral entry.

Quantitative Data

In Vitro Antiviral Activity of this compound

Preclinical studies demonstrated this compound's potent and broad activity against various primary HIV-1 isolates that utilize the CCR5 co-receptor. The 50% inhibitory concentration (IC50) values from these studies are summarized below.

| HIV-1 Isolate | Cell Type | Assay | IC50 (nM) | Reference |

| ADA | U87-CD4-CCR5 | Pseudovirus Entry | ~1.0 | [2] |

| YU-2 | U87-CD4-CCR5 | Pseudovirus Entry | ~0.4 | [2] |

| Primary Isolates (Mean) | - | - | 0.4 - 9.0 | [2] |

Comparative In Vitro Efficacy of CCR5 Antagonists

For context, the following table presents the in vitro efficacy of other notable CCR5 antagonists, Maraviroc and Vicriviroc.

| Compound | HIV-1 Strain | IC50 (nM) | Reference |

| Maraviroc | HIV-1 Ba-L | 0.4 | [3] |

| Vicriviroc | R5 HIV-1 Isolates | 0.36 - 0.16 | [4] |

Pharmacokinetic Profile of this compound (Preclinical)

Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life supportive of clinical development.

| Species | Oral Bioavailability (%) | Serum Half-life (hours) | Reference |

| Rodents | 50-60 | 5-6 | [2] |

| Primates | 50-60 | 5-6 | [2] |

Clinical Efficacy of Other CCR5 Antagonists (for context)

Due to the discontinuation of this compound's development, extensive clinical efficacy data in humans is not available. The following table summarizes the virologic response observed with other CCR5 antagonists in clinical trials to provide a benchmark for the potential of this drug class.

| Compound | Study Phase | Patient Population | Dosage | Mean Viral Load Reduction (log10 copies/mL) | Reference |

| Maraviroc | Phase I/IIa | Treatment-naive | 100 mg QD | 1.6 | [5] |

| Vicriviroc | Phase II | Treatment-experienced | 10 mg QD | -1.89 | [6] |

| Vicriviroc | Phase II | Treatment-experienced | 15 mg QD | -1.47 | [6] |

Experimental Protocols

HIV-1 Pseudovirus Entry Assay

This assay is fundamental for evaluating the inhibitory activity of compounds targeting viral entry.

Objective: To quantify the inhibition of HIV-1 entry into target cells by this compound.

Methodology:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with two plasmids:

-

An HIV-1 envelope (Env)-expressing plasmid (e.g., from an R5-tropic strain like ADA or YU-2).

-

An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).

-

-

Incubate the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudoviruses.

-

Filter the supernatant to remove cellular debris.

-

-

Infection and Inhibition:

-

Seed target cells (e.g., U87-CD4-CCR5) in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound for 1 hour.

-

Add the pseudovirus preparation to the wells.

-

Incubate for 48-72 hours to allow for infection and reporter gene expression.

-

-

Quantification:

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Calculate the percentage of inhibition at each this compound concentration relative to the virus control (no inhibitor).

-

Determine the IC50 value by non-linear regression analysis.

-

CCR5 Radioligand Binding Assay

This assay determines the binding affinity of a compound to the CCR5 receptor.

Objective: To measure the affinity (Ki) of this compound for the CCR5 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

-

-

Competitive Binding:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

-

Calcium Flux Assay

This functional assay measures the antagonist activity of a compound by assessing its ability to block CCR5-mediated intracellular signaling.

Objective: To determine if this compound acts as an antagonist by blocking the intracellular calcium mobilization induced by a CCR5 agonist.

Methodology:

-

Cell Preparation:

-

Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

-

Assay:

-

Establish a baseline fluorescence reading of the dye-loaded cells.

-

Add this compound to the cells and incubate.

-

Stimulate the cells with a CCR5 agonist (e.g., RANTES/CCL5).

-

Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorometer or flow cytometer.

-

-

Data Analysis:

-

Compare the calcium flux in cells treated with this compound to that in untreated control cells.

-

A potent antagonist will significantly reduce or abolish the agonist-induced calcium flux.

-

Conclusion

This compound is a potent and specific CCR5 antagonist that effectively blocks the entry of R5-tropic HIV-1 strains in preclinical models. Its mechanism of action, involving the allosteric inhibition of the CCR5 co-receptor, is a validated and important strategy in antiretroviral therapy. While the clinical development of this compound was halted, the data generated from its study contribute to the broader understanding of CCR5 antagonists and inform the ongoing development of new HIV entry inhibitors. The experimental protocols detailed herein provide a framework for the continued evaluation of novel compounds targeting this critical step in the HIV-1 lifecycle.

References

- 1. This compound | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Ancriviroc (SCH-C) against HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc, also known as SCH-C or SCH 351125, is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral fusion and entry. These application notes provide detailed protocols for in vitro assays to evaluate the antiviral efficacy of this compound against HIV-1.

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its recognition by the HIV-1 gp120 envelope glycoprotein.[3][4] This blockade is specific to R5-tropic HIV-1 strains, as the virus is unable to utilize the this compound-bound CCR5 for entry.[1][2] this compound does not exhibit agonistic activity and effectively inhibits the signaling and chemotactic functions induced by natural CCR5 ligands like RANTES (CCL5) and MIP-1β (CCL4).[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various HIV-1 isolates and its effect on CCR5-mediated signaling.

| Assay Type | Cell Line/System | Target/Virus Strain | Parameter | Value (nM) | Reference |

| Antiviral Activity | U87-CD4-CCR5 cells | HIV-1ADA (Env-pseudotyped) | IC50 | 0.69 (average) | [1] |

| Antiviral Activity | U87-CD4-CCR5 cells | HIV-1YU-2 (Env-pseudotyped) | IC50 | 0.69 (average) | [1] |

| Antiviral Activity | Human PBMCs | Primary HIV-1 Isolates (R5-tropic) | Mean IC50 | 0.4 - 9 | [1][2] |

| Antiviral Activity | Human PBMCs | R5 Primary HIV-1 Isolates | Mean IC50 | 2.3 | [4] |

| Antiviral Activity | Various | R5 HIV-1 Isolates | IC50 | 1.0 - 30.9 | [5] |

| Functional Activity | B550 cells | MIP-1β induced chemotaxis | IC50 | < 1 | [1] |

| Functional Activity | CHO cell membranes expressing human CCR5 | RANTES induced GTPγS binding | IC50 | ~16 | [1] |

Experimental Protocols

HIV-1 Entry Assay using Envelope-Pseudotyped Virus and a Luciferase Reporter Gene

This assay measures the ability of this compound to inhibit the entry of single-round infectious, envelope-pseudotyped HIV-1 into a CCR5-expressing cell line.

Materials:

-

Cells: U87 astroglioma cells stably expressing human CD4 and CCR5 (U87-CD4-CCR5).

-

Virus: Replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein (e.g., from HIV-1ADA or HIV-1YU-2 strains) and containing a luciferase reporter gene.

-

Compound: this compound (SCH-C) dissolved in DMSO and serially diluted in culture medium.

-

Reagents: DMEM with 10% Fetal Calf Serum (FCS), PBS, Luciferase Assay Reagent.

-

Equipment: 96-well cell culture plates, luminometer.

Protocol:

-

Seed U87-CD4-CCR5 cells into 96-well plates at a density of 7 x 10³ cells per well and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound or medium alone (for controls) for 1 hour at 37°C.

-

Remove the medium and add fresh medium containing the same concentrations of this compound.

-

Infect the cells with the envelope-pseudotyped HIV-1 luciferase reporter virus and incubate for 3 hours at 37°C.

-

Wash the cells with PBS to remove the virus inoculum.

-

Add fresh culture medium containing the appropriate concentrations of this compound and incubate for 3 days.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR5-expressing cells in response to a chemokine ligand.

Materials:

-

Cells: B550 cell line or other cells expressing CCR5.

-

Chemokine: MIP-1β.

-

Compound: this compound (SCH-C).

-

Equipment: Chemotaxis chamber (e.g., Transwell plates).

Protocol:

-

Prepare a suspension of B550 cells.

-

In the lower chamber of the chemotaxis plate, add medium containing MIP-1β.

-

In the upper chamber, add the B550 cell suspension that has been pre-incubated with various concentrations of this compound.

-

Incubate the plate to allow cell migration through the porous membrane separating the chambers.

-

Quantify the number of cells that have migrated to the lower chamber.

-

Determine the IC50 value for the inhibition of chemotaxis.

GTPγS Binding Assay

This biochemical assay measures the ability of this compound to inhibit G-protein coupling to the CCR5 receptor upon stimulation by a chemokine.

Materials:

-

Membranes: Membranes from CHO cells expressing human CCR5.

-

Ligand: 125I-labeled RANTES.

-

Reagents: [³⁵S]GTPγS, GDP, MIP-1β.

-

Compound: this compound (SCH-C).

-

Equipment: Scintillation counter.

Protocol:

-

Incubate the CCR5-expressing cell membranes with different concentrations of this compound.

-

Add MIP-1β to stimulate the receptor.

-

Add [³⁵S]GTPγS and GDP.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Calculate the IC50 for the inhibition of GTPγS binding.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound as an HIV-1 entry inhibitor. These assays are essential for characterizing its antiviral potency, mechanism of action, and specificity. The quantitative data demonstrate the potent and broad anti-HIV-1 activity of this compound against R5-tropic strains, supporting its development as a therapeutic agent. Researchers can adapt these protocols to investigate the activity of this compound against different HIV-1 isolates and in various cell types relevant to HIV-1 pathogenesis.

References

- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Ancriviroc: A Versatile Tool for Interrogating CCR5 Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc, a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), has emerged as a critical tool for the detailed study of CCR5-mediated signaling pathways.[1] As a member of the G-protein coupled receptor (GPCR) family, CCR5 is a key player in immune cell trafficking and has been extensively studied as the major co-receptor for macrophage-tropic (R5) strains of HIV-1. This compound, by specifically blocking the interaction of natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) with CCR5, allows for the precise dissection of the downstream signaling cascades initiated by this receptor. These application notes provide an overview of this compound's utility and detailed protocols for its use in studying CCR5-dependent cellular processes.

Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in CCR5 that prevents the binding of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120, thereby blocking receptor activation and subsequent intracellular signaling.

Quantitative Data Summary

While this compound is known to be a potent inhibitor of CCR5-mediated chemotaxis and calcium mobilization, specific IC50 and EC50 values from these functional assays are not consistently reported in publicly available literature. However, its efficacy in blocking HIV-1 entry, a direct consequence of CCR5 antagonism, is well-documented.

| Assay Type | Inhibitor | Cell Type | Virus Strain | IC50 (nM) |

| HIV-1 Replication | This compound (SCH-C) | Human PBMCs | HIV-1 JR-FL | 6.1[2] |

| HIV-1 Entry | This compound (SCH-C) | U87-CD4 cells | HIV-1 JR-FL | 13.4[2] |

Note: The provided IC50 values demonstrate the potent anti-viral activity of this compound and serve as a benchmark for its CCR5 antagonistic properties. Researchers can utilize the protocols detailed below to determine the specific potency of this compound in various functional assays relevant to their experimental systems.

Signaling Pathways

This compound's blockade of CCR5 inhibits the initiation of a complex network of intracellular signaling pathways. Upon ligand binding, CCR5 typically activates heterotrimeric G-proteins, leading to the dissociation of Gα and Gβγ subunits. These subunits, in turn, modulate the activity of various effector enzymes and second messengers, including phospholipase C (PLC), inositol trisphosphate (IP3), diacylglycerol (DAG), and protein kinase C (PKC). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of downstream kinases such as Pyk2 and MAPKs, which are crucial for cellular responses like chemotaxis.

Experimental Protocols

The following are detailed protocols for key experiments to study CCR5 signaling using this compound.

Chemotaxis Assay

This assay measures the ability of cells to migrate along a chemotactic gradient, a process inhibited by this compound.

Methodology:

-

Cell Preparation:

-

Culture CCR5-expressing cells (e.g., primary T-cells, THP-1 monocytes) to the appropriate density.

-

Harvest the cells and resuspend them in serum-free media.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

-

Chemotaxis Chamber Setup:

-

Use a multi-well chemotaxis chamber with a cell-permeable membrane (e.g., 5 µm pore size).

-

Add a solution containing a CCR5 ligand (e.g., 100 ng/mL RANTES) to the lower wells of the chamber.

-

Place the membrane insert into each well.

-

-

Cell Seeding and Migration:

-

Add the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a humidified incubator for 1-4 hours to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

-

Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR5 activation, a response that is blocked by this compound.

Methodology:

-

Cell Preparation:

-

Seed CCR5-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound and Agonist Plate Preparation:

-

Prepare a plate with serial dilutions of this compound.

-

Prepare a separate plate with a CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80).

-

-

Assay Measurement:

-

Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

Place the cell plate and compound/agonist plates into the instrument.

-

The instrument will first add the this compound dilutions to the cell plate and incubate for a defined period.

-

A baseline fluorescence reading is taken before the automated injection of the CCR5 agonist.

-

The fluorescence intensity is then measured kinetically for several minutes immediately following agonist injection.

-

-

Data Analysis:

-

The change in fluorescence (peak response minus baseline) is calculated for each well.

-

The percentage of inhibition by this compound is determined relative to the control wells (agonist only).

-

A dose-response curve is generated to calculate the EC50 of this compound.

-

Receptor Internalization Assay

This assay quantifies the ligand-induced internalization of CCR5 from the cell surface, a process that can be modulated by CCR5 antagonists.

Methodology:

-

Cell Treatment:

-

Harvest CCR5-expressing cells and resuspend them in culture medium.

-

Treat the cells with either a CCR5 agonist (e.g., RANTES) to induce internalization, this compound followed by the agonist, or a vehicle control.

-

Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Staining for Surface CCR5:

-

After incubation, place the cells on ice to stop all cellular processes.

-

Wash the cells with cold PBS containing 1% BSA.

-

Incubate the cells with a fluorescently labeled monoclonal antibody specific for an extracellular epitope of CCR5 (e.g., FITC-conjugated anti-CCR5) in the dark on ice.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Acquire the cells on a flow cytometer and measure the fluorescence intensity of the cell population.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each treatment condition.

-

The percentage of receptor internalization is calculated as: [1 - (MFI of treated cells / MFI of untreated cells)] x 100.

-

Analyze the effect of this compound on both basal and agonist-induced CCR5 internalization.

-

Conclusion

This compound is an invaluable pharmacological tool for the investigation of CCR5 biology. Its high specificity and potency make it ideal for elucidating the role of CCR5 in various physiological and pathological processes. The protocols provided herein offer a robust framework for researchers to utilize this compound in their studies of CCR5 signaling, from chemotactic responses to the intricate molecular events of receptor trafficking.

References

Application Notes and Protocols: Ancriviroc in HIV Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ancriviroc (formerly known as Vicriviroc or VCV), a CCR5 co-receptor antagonist, in the study of HIV-1 drug resistance. Detailed protocols for key experimental procedures are included to facilitate the application of this compound in a research setting.

Introduction

This compound is a potent, orally bioavailable small-molecule inhibitor of HIV-1 entry. It functions by binding to the human CCR5 co-receptor, a member of the G protein-coupled receptor family, which is utilized by the most commonly transmitted HIV-1 strains (R5-tropic) to gain entry into host CD4+ T cells. By inducing a conformational change in the extracellular loops of CCR5, this compound prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking the fusion of the viral and cellular membranes. The emergence of drug resistance is a significant challenge in antiretroviral therapy, and studying the mechanisms of resistance to entry inhibitors like this compound is crucial for the development of next-generation therapies and for understanding viral evolution under drug pressure.

Mechanism of Action and Resistance

The primary mechanism of resistance to this compound involves mutations in the V3 loop of the HIV-1 gp120 envelope glycoprotein. These mutations allow the virus to utilize the this compound-bound conformation of the CCR5 co-receptor for entry. This is often characterized by a reduction in the maximal percent inhibition (MPI) in phenotypic susceptibility assays, rather than a significant shift in the 50% inhibitory concentration (IC50). In some cases, resistance can also arise from a switch in co-receptor usage from CCR5 to CXCR4 (tropism switch), although this is less common for this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against wild-type and drug-resistant HIV-1 strains.

| Viral Strain | Genotype/Phenotype | This compound EC50 (nM) | Fold Change in EC50 | Reference |

| HIV-1 Primary Isolates (various subtypes) | Wild-Type (R5-tropic) | 0.04 - 2.3 (geometric mean) | N/A | [1] |

| HIV-1 with RTI, PRI, or MDR phenotypes | Resistant to other ART classes | Comparable to wild-type | No significant change | [1] |

| HIV-1 Subtype C (Patient Isolate - Baseline) | Wild-Type (R5-tropic) | Susceptible | N/A | [2] |

| HIV-1 Subtype C (Patient Isolate - Week 28) | VCV-Resistant (V3 loop mutations) | No inhibition observed | >1000 | [2] |

RTI: Reverse Transcriptase Inhibitor; PRI: Protease Inhibitor; MDR: Multi-Drug Resistant. Note that for some resistant strains, resistance is characterized by a plateau of incomplete inhibition rather than a large shift in EC50.

Mandatory Visualizations

HIV-1 Entry and this compound Inhibition Pathway

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Selection of this compound Resistance

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

Experimental Protocols

Phenotypic Susceptibility Testing using a Pseudovirus-Based Assay

This protocol is a generalized procedure based on the principles of the PhenoSense™ assay and other similar single-cycle infectivity assays.

Objective: To determine the susceptibility of HIV-1 envelope (Env) variants to this compound by measuring the inhibition of viral entry into target cells.

Materials:

-

HEK293T cells

-

TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase genes)

-

HIV-1 Env expression plasmid (containing the patient-derived or site-directed mutant env gene)

-

Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

-

96-well cell culture plates (white, solid-bottom for luminescence)

Procedure:

-

Production of Env-Pseudotyped Virus:

-

One day prior to transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.

-

Co-transfect the HEK293T cells with the Env expression plasmid and the Env-deficient HIV-1 backbone vector at a 2:1 ratio (e.g., 8 µg backbone and 4 µg Env plasmid) using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 48-72 hours at 37°C.

-

Harvest the supernatant containing the pseudovirus particles.

-

Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.

-

The viral supernatant can be used immediately or stored at -80°C. Determine the viral titer (e.g., by measuring TCID50 on TZM-bl cells).

-

-

Drug Susceptibility Assay:

-

Seed TZM-bl cells in a 96-well white-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

-

Prepare serial dilutions of this compound in growth medium. A typical concentration range would be from 1000 nM down to 0.01 nM, with a no-drug control.

-

Add 50 µL of each drug dilution to the appropriate wells of the TZM-bl plate. Include wells with no drug as a virus control and wells with no virus as a cell control.

-

Dilute the pseudovirus supernatant to a concentration that yields a high but not saturating luciferase signal (determined during viral titration) and add 50 µL to each well (except for the cell control wells).

-

Incubate the plate for 48 hours at 37°C.

-

Remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from the cell control wells.

-

Calculate the percentage of inhibition for each drug concentration relative to the no-drug virus control.

-

Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of viral entry).

-

The Maximal Percent Inhibition (MPI) is the plateau of the inhibition curve at the highest drug concentrations.

-

In Vitro Selection of this compound-Resistant HIV-1

Objective: To generate this compound-resistant HIV-1 strains by serial passage of a wild-type virus in the presence of escalating concentrations of the drug.

Materials:

-

Wild-type, R5-tropic HIV-1 isolate

-

Permissive cells (e.g., activated peripheral blood mononuclear cells (PBMCs) or a CCR5-expressing T-cell line like MT-4/CCR5)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS, IL-2 for PBMCs)

-

This compound stock solution

-

p24 antigen ELISA kit

-

Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Procedure:

-

Initiation of Culture:

-

Infect permissive cells with the wild-type HIV-1 isolate at a low multiplicity of infection (MOI).

-

Culture the infected cells in the presence of a starting concentration of this compound, typically at or slightly below the IC50 of the wild-type virus. Set up parallel cultures without the drug as a control.

-

-

Serial Passage:

-

Monitor the cultures for viral replication by measuring p24 antigen in the supernatant every 3-4 days.

-

When the p24 levels in the drug-treated culture begin to rise, indicating viral breakthrough, harvest the supernatant.

-

Use the harvested supernatant to infect fresh, uninfected cells.

-

At each passage, increase the concentration of this compound, typically by 2- to 3-fold.

-

Continue this process of serial passage with escalating drug concentrations for an extended period (weeks to months).

-

-

Characterization of Resistant Virus:

-

At various passages, and especially when the virus is able to replicate at high concentrations of this compound, harvest the viral supernatant and infected cells.

-

Perform phenotypic susceptibility testing (as described in Protocol 1) on the passaged virus to quantify the level of resistance (IC50 and MPI).

-

Extract viral RNA from the supernatant or proviral DNA from the infected cells.

-

Amplify the env gene by RT-PCR/PCR.

-

Sequence the env gene to identify mutations, particularly in the V3 loop, that may be associated with resistance.

-

To confirm the role of specific mutations, they can be introduced into a wild-type env backbone by site-directed mutagenesis and then tested phenotypically.

-

References

Application Notes and Protocols for In Vivo Studies Using Ancriviroc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc (formerly known as SCH-C or SCH 351125) is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][4] By blocking this interaction, this compound effectively inhibits viral entry and subsequent replication. These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor. It binds to a transmembrane hydrophobic pocket of the receptor, inducing a conformational change that prevents the HIV-1 envelope glycoprotein gp120 from binding.[1] This blockade is specific to R5-tropic HIV-1, with no activity against viruses that use the CXCR4 co-receptor (X4-tropic).[1][4]

References

- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. [vivo.weill.cornell.edu]

- 3. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ancriviroc in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc (also known as SCH-351125) is a potent and selective small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[][2] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication. These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro laboratory use, as well as methods to assess its stability and activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₇BrN₄O₃ | [][2] |

| Molecular Weight | 557.52 g/mol | [] |

| Appearance | Solid powder | [] |

| Purity | ≥98% | [] |

This compound Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively published. However, based on the properties of other CCR5 antagonists, such as Maraviroc, it is anticipated to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in aqueous buffers.[3]

Table 1: Solubility of a Structurally Related CCR5 Antagonist (Maraviroc) as a Reference

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | 25 |

| DMSO | 3.3 |

| Dimethyl formamide | 5 |

| 1:1 Ethanol:PBS (pH 7.2) | 0.5 |

| Data for Maraviroc is provided as a guide; actual solubility of this compound may vary and should be determined empirically.[3] |

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5.58 mg) using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 5.58 mg of this compound (MW = 557.52 g/mol ), this would be 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for Preparation of this compound Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Important Considerations:

-

The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

Due to the limited aqueous solubility of similar compounds, it is recommended to prepare working solutions immediately before use and to avoid storing aqueous dilutions for extended periods.[3]

-

When diluting the DMSO stock into aqueous buffers, add the stock solution to the buffer and mix immediately to prevent precipitation.

Stability of this compound Solutions

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The following protocol outlines a method for assessing the stability of this compound stock solutions under various conditions.

Protocol for this compound Solution Stability Assessment

Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures and light conditions.

Materials:

-

10 mM this compound in DMSO stock solution

-

Amber and clear microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Incubators or water baths set at various temperatures (e.g., 4°C, room temperature, 37°C)

-

Light source for photostability testing

Procedure:

-

Sample Preparation: Aliquot the 10 mM this compound stock solution into multiple amber and clear microcentrifuge tubes.

-

Time Zero (T₀) Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.

-

Storage Conditions:

-

Temperature: Store aliquots in amber tubes at -80°C, -20°C, 4°C, and room temperature (20-25°C).

-

Light Exposure: Store aliquots in clear tubes at room temperature under ambient light and protected from light (wrapped in aluminum foil).

-

-

Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound. Compare the peak area of this compound at each time point to the T₀ sample.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration. A significant loss (e.g., >10%) indicates instability under that specific condition.

Mechanism of Action and Signaling Pathway

This compound functions as a CCR5 antagonist. The binding of natural chemokine ligands (like CCL3, CCL4, and CCL5) or the HIV-1 gp120 protein to CCR5 initiates a cascade of intracellular signaling events. This compound blocks these events by preventing the initial ligand-receptor interaction.

CCR5 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon CCR5 engagement.

Experimental Protocols

Experimental Workflow: Solution Preparation and Stability Testing

The following diagram outlines the general workflow for preparing this compound solutions and evaluating their stability.

References

Application Notes and Protocols for Measuring CCR5 Occupancy by Ancriviroc via Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[1] Measuring the extent to which this compound occupies CCR5 on target cells is a crucial pharmacodynamic biomarker in the development of this and other CCR5 antagonists. Flow cytometry offers a robust and quantitative method to determine receptor occupancy on a single-cell level, providing valuable insights into the dose-response relationship and therapeutic potential of the drug.